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Compound of Interest

Compound Name: Bis(trimethoxysilylpropyl)amine

Cat. No.: B1216377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

Bis(trimethoxysilylpropyl)amine, a versatile organofunctional silane coupling agent. The

information presented herein is essential for the characterization, quality control, and

application of this compound in various research and development settings, including materials

science and drug delivery systems.

Introduction
Bis(trimethoxysilylpropyl)amine, also known as bis[3-(trimethoxysilyl)propyl]amine, is a

bifunctional organosilane possessing two trimethoxysilyl groups and a secondary amine in its

structure. This unique combination allows it to act as a coupling agent, adhesion promoter, and

surface modifier, capable of bridging inorganic and organic materials. Accurate spectroscopic

analysis is paramount for confirming its molecular structure and purity. This guide focuses on

its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic

signatures.

Spectroscopic Data
The following tables summarize the key quantitative data obtained from NMR and FTIR

spectroscopy of Bis(trimethoxysilylpropyl)amine.
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NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

molecular structure of Bis(trimethoxysilylpropyl)amine. The ¹H, ¹³C, and ²⁹Si NMR spectra

provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for Bis(trimethoxysilylpropyl)amine

Chemical Shift (δ) ppm Assignment

~0.6 Si-CH₂

~1.5 -CH₂-CH₂-CH₂-

~3.5 -O-CH₃

Note: The chemical shift of the N-H proton can vary and may appear as a broad singlet.

Table 2: ¹³C NMR Spectroscopic Data for Bis(trimethoxysilylpropyl)amine

Chemical Shift (δ) ppm Assignment

Data not available in the search results Si-CH₂

Data not available in the search results -CH₂-CH₂-CH₂-

Data not available in the search results -CH₂-N

Data not available in the search results -O-CH₃

Table 3: ²⁹Si NMR Spectroscopic Data for Bis(trimethoxysilylpropyl)amine

Chemical Shift (δ) ppm Assignment

Data not available in the search results (CH₃O)₃Si-

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is employed to identify the functional groups present in

Bis(trimethoxysilylpropyl)amine by measuring the absorption of infrared radiation.

Table 4: FTIR Spectroscopic Data for Bis(trimethoxysilylpropyl)amine

Wavenumber (cm⁻¹) Assignment

~3370 N-H stretching[1]

~3200 Secondary amine N-H stretching[2]

2960-2920 C-H stretching (in CH₃ and CH₂)

2850-2840 C-H stretching (in OCH₃)

1530-1490 CH₂ and CH₃ bending[2]

~1090 Si-O-C stretching[1]

Experimental Protocols
The following are detailed methodologies for acquiring the NMR and FTIR spectroscopic data

for Bis(trimethoxysilylpropyl)amine.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H, ¹³C, and ²⁹Si NMR spectra of

Bis(trimethoxysilylpropyl)amine.

Materials:

Bis(trimethoxysilylpropyl)amine sample

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

NMR tubes (5 mm)

Pipettes

Vortex mixer
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Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C,

and ²⁹Si nuclei.

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of Bis(trimethoxysilylpropyl)amine directly

into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

Cap the NMR tube and gently vortex the sample to ensure complete dissolution and

homogeneity.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay may be necessary.

²⁹Si NMR: Acquire the spectrum using a proton-decoupled pulse sequence, possibly with a

relaxation agent like chromium(III) acetylacetonate to shorten the long relaxation times of

²⁹Si nuclei. A significant number of scans will be required.
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Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm

for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane

(TMS).

Integrate the signals in the ¹H NMR spectrum.

ATR-FTIR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of liquid Bis(trimethoxysilylpropyl)amine.

Materials:

Bis(trimethoxysilylpropyl)amine sample

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Instrumentation:

An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g.,

with a diamond or zinc selenide crystal).

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove contributions from the instrument and ambient atmosphere

(e.g., CO₂ and water vapor).
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Sample Measurement:

Place a small drop of liquid Bis(trimethoxysilylpropyl)amine directly onto the center of

the ATR crystal, ensuring complete coverage of the crystal surface.

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are

sufficient.

Data Processing:

The spectrometer software will automatically subtract the background spectrum from the

sample spectrum to generate the final absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Identify and label the significant absorption peaks.

Cleaning:

After the measurement, carefully clean the ATR crystal using a lint-free wipe soaked in a

suitable solvent (e.g., isopropanol) to remove all traces of the sample.

Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
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General workflow for the spectroscopic analysis of Bis(trimethoxysilylpropyl)amine.
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Key functional groups and their detection by NMR and FTIR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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